4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide
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Overview
Description
4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline core, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of 3,5-dimethyl-1H-pyrazole-4-amine with 2-chloro-3-nitrobenzenesulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in the presence of a base like triethylamine in dichloromethane at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce the corresponding amines. Substitution reactions can lead to various derivatives with different functional groups attached to the quinoxaline core .
Scientific Research Applications
4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular functions such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with a pyrazole ring and nitro groups, known for its energetic properties.
1-Methyl-2,4,5-trinitroimidazole: Another heterocyclic compound with similar structural features, used in the development of explosives.
Uniqueness
4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide stands out due to its unique combination of a quinoxaline core, pyrazole ring, and benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19ClN6O2S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H19ClN6O2S/c1-11-4-9-16-17(10-11)23-19(24-18-12(2)25-26-13(18)3)20(22-16)27-30(28,29)15-7-5-14(21)6-8-15/h4-10H,1-3H3,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
PROJTOHGMZDQLH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=C(NN=C3C)C)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=C(NN=C3C)C)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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